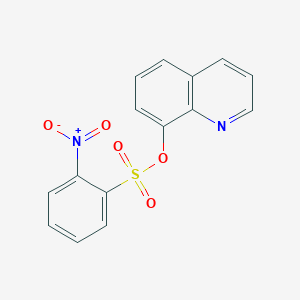![molecular formula C15H20F2N6O B2655434 N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine CAS No. 2034336-67-7](/img/structure/B2655434.png)
N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrimidine ring, an oxadiazole ring, and a difluorocyclohexyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The difluorocyclohexyl group, for example, is a six-membered ring with two fluorine atoms, which could potentially influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring is aromatic and relatively stable, but can undergo substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorocyclohexyl group could influence the compound’s polarity, solubility, and boiling/melting points .Aplicaciones Científicas De Investigación
Novel Polyimides for Ion Removal
Research has shown that novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, synthesized from aromatic diamines like 2,5-bis-(aminopyridine-2-yl)-1,3,4-oxadiazole (BAPO), exhibit high thermal stability and solubility in various solvents. These materials have been studied for their ability to remove Co(II) and Ni(II) ions from aqueous solutions, showcasing their potential in environmental remediation and water treatment processes (Mansoori & Ghanbari, 2015).
Fluorescent Polyamides and Poly(amide-imide)s
Another study focused on the synthesis of novel polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings, which exhibit blue light-emitting properties. These materials show high thermal stability and have potential applications in optoelectronic devices due to their fluorescent characteristics in the blue region (Hamciuc et al., 2015).
Synthesis and Reactivity Studies
Further research has explored the synthesis and reactivity of trifluoromethylated 2-amino-pyrimidine N-oxides, demonstrating the versatility of 1,2,4-oxadiazoles in synthetic chemistry. This work highlights the ability to create various heterocyclic compounds, offering insights into potential pharmaceutical applications and material science (Buscemi et al., 2006).
Optoelectronic Properties of Pi-extended Derivatives
In the field of molecular electronics, the synthesis and characterization of pi-extended 2,5-diphenyl-1,3,4-oxadiazole derivatives have been investigated. These compounds exhibit significant potential in optoelectronic applications due to their structural and electronic properties, including high thermal stability and luminescence (Wang et al., 2006).
Advanced Material Synthesis
The development of advanced materials, such as fluorinated heterocyclic polyamides synthesized from aromatic diamines containing phenylquinoxaline or 1,3,4-oxadiazole units, shows great promise. These materials possess high thermal stability, excellent electrical insulating properties, and are soluble in polar amidic solvents, making them suitable for electronic and aerospace applications (Hamciuc et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N6O/c1-23(2)11-5-8-18-14(20-11)19-9-12-21-13(22-24-12)10-3-6-15(16,17)7-4-10/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQLYQWKVCGILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)
![(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate](/img/structure/B2655355.png)


![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)
![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)


